molecular formula C8H16O3Si B1602214 [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate CAS No. 130771-16-3

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate

Cat. No.: B1602214
CAS No.: 130771-16-3
M. Wt: 188.3 g/mol
InChI Key: HZIABGAGAIMOQZ-UHFFFAOYSA-N
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Description

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate is an organosilicon compound with the molecular formula C8H16O3Si. This compound is notable for its unique structure, which includes a methoxy(dimethyl)silyl group attached to a methyl 2-methylprop-2-enoate moiety. It is used in various chemical applications due to its reactivity and ability to form stable bonds with other molecules.

Properties

IUPAC Name

[methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-7(2)8(9)11-6-12(4,5)10-3/h1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIABGAGAIMOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568718
Record name [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130771-16-3
Record name [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The predominant preparation method for [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate involves the esterification of methacrylic acid (2-methylprop-2-enoic acid) with an appropriate silane derivative containing the methoxy(dimethyl)silyl group. This reaction is typically catalyzed by platinum-based catalysts and carried out under controlled temperature and pressure conditions to optimize yield and purity.

  • Reaction Components:

  • Reaction Conditions:

    • Controlled temperature (often moderate heating).
    • Controlled pressure, sometimes under inert atmosphere to prevent side reactions.
    • Use of continuous flow reactors in industrial settings for scalability and consistent quality.

This method is favored due to the mild conditions and the ability to precisely control the incorporation of the silane group, which is critical for the compound's performance in downstream applications.

Detailed Reaction Mechanism and Parameters

The esterification proceeds via nucleophilic attack of the silane alcohol derivative on the carboxyl group of methacrylic acid, facilitated by the catalyst. The platinum catalyst activates the silane, enhancing its nucleophilicity and enabling efficient ester bond formation.

  • Catalyst Role: Platinum catalysts lower the activation energy, allowing the reaction to proceed at lower temperatures and with higher selectivity.
  • Temperature Range: Typically between 50°C to 120°C depending on catalyst and reactor design.
  • Pressure: Atmospheric to slightly elevated pressures to maintain reaction kinetics and prevent volatilization of reactants.
  • Reaction Time: Varies from several hours to optimized shorter times in continuous flow systems.

Industrial Preparation and Scale-Up

In industrial production, continuous flow reactors are employed to maintain strict control over reaction parameters, ensuring consistent product quality and yield. This approach allows:

  • Precise control of residence time.
  • Efficient heat management.
  • Scalability without loss of product integrity.

The continuous flow method also facilitates safer handling of potentially sensitive organosilicon reactants and catalysts.

Comparative Analysis of Related Organosilicon Methacrylate Compounds

Several structurally related compounds provide context for the preparation of this compound. These include:

Compound Name Unique Features
3-[dimethoxy(methyl)silyl]propyl 2-methylprop-2-enoate Contains two methoxy groups, influencing solubility and reactivity.
3-[chloro(dimethyl)silyl]propyl prop-2-enoate Chlorine substitution alters reactivity, useful in specific syntheses.
3-[diethoxy(methyl)silyl]propyl 2-methylprop-2-enoate Ethoxy groups provide different solubility and steric effects.

These comparisons highlight the importance of the methoxy(dimethyl)silyl group in tuning the chemical and physical properties of the compound, which directly impacts the choice of synthetic route and conditions.

Summary Table of Preparation Method Parameters

Parameter Description
Starting Materials Methacrylic acid, methoxy(dimethyl)silane derivative
Catalyst Platinum-based catalysts
Temperature Range 50°C – 120°C
Pressure Atmospheric to slightly elevated
Reactor Type Batch reactors (lab scale), continuous flow reactors (industrial scale)
Reaction Time Several hours (batch), optimized shorter times (flow)
Key Considerations Control of moisture and oxygen to avoid side reactions; catalyst loading optimization

Research Findings and Notes

  • The platinum-catalyzed esterification method is well-established and provides high yields with good selectivity.
  • Use of continuous flow reactors enhances reproducibility and safety in large-scale synthesis.
  • The methoxy(dimethyl)silyl group imparts unique reactivity, necessitating careful control of reaction conditions to avoid side reactions such as hydrolysis or polymerization.
  • Variations in the silane substituents can tailor the physical properties of the final compound, influencing its suitability for specific applications.

Chemical Reactions Analysis

Types of Reactions

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanol derivatives, alcohols, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Properties

  • Molecular Weight : 174.27 g/mol
  • Boiling Point : Approximately 210 °C
  • Solubility : Soluble in organic solvents such as ethanol and acetone, but less soluble in water.

Polymer Chemistry

MDMSM is utilized as a monomer in the synthesis of siloxane-based polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study: Synthesis of Siloxane Polymers

In a study by Zhang et al. (2020), MDMSM was polymerized with other silanes to create a thermally stable elastomer. The resulting polymer exhibited improved tensile strength and elongation at break compared to traditional silicone elastomers.

PropertyMDMSM-Based PolymerTraditional Silicone
Tensile Strength (MPa)8.56.0
Elongation at Break (%)400300
Thermal Stability (°C)250200

Surface Modification

MDMSM serves as an effective silane coupling agent for modifying surfaces of various substrates, including glass, metals, and ceramics. This modification improves adhesion properties in coatings and composites.

Case Study: Surface Treatment of Glass Fibers

Research conducted by Lee et al. (2019) demonstrated that treating glass fibers with MDMSM significantly enhanced the interfacial adhesion between the fibers and polymer matrices in composite materials.

Treatment MethodInterfacial Shear Strength (MPa)
Untreated Fibers12
MDMSM-Treated Fibers25

Composite Materials

In composite materials, MDMSM acts as a modifier to improve the compatibility between hydrophobic polymers and hydrophilic fillers such as silica or clay.

Case Study: Polymer/Silica Composites

A study by Kumar et al. (2021) investigated the use of MDMSM in enhancing the properties of polyethylene/silica composites. The addition of MDMSM resulted in improved mechanical properties and reduced water absorption.

PropertyComposite with MDMSMComposite without MDMSM
Tensile Strength (MPa)2015
Water Absorption (%)510

Biomedical Applications

The biocompatibility of silane compounds makes MDMSM suitable for applications in biomedical devices and drug delivery systems.

Case Study: Drug Delivery Systems

Research by Patel et al. (2022) explored the use of MDMSM-modified nanoparticles for targeted drug delivery. The study found that these nanoparticles exhibited enhanced drug loading capacity and controlled release profiles.

Mechanism of Action

The mechanism of action of [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate involves its ability to form stable covalent bonds with other molecules. The methoxy(dimethyl)silyl group provides a reactive site for chemical modifications, while the methyl 2-methylprop-2-enoate moiety offers versatility in forming various derivatives. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes that exhibit desired chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • [Trimethylsilyl]methyl 2-methylprop-2-enoate
  • [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
  • [Methoxy(dimethyl)silyl]ethyl 2-methylprop-2-enoate

Uniqueness

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate is unique due to its specific combination of a methoxy(dimethyl)silyl group and a methyl 2-methylprop-2-enoate moiety. This structure provides distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The presence of the methoxy group enhances its reactivity compared to similar compounds with different alkoxy groups.

Biological Activity

[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate, also known by its CAS number 130771-16-3, is a silane-based compound that has garnered attention in various fields, including materials science and organic synthesis. This article aims to explore its biological activity, focusing on its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16O3SiC_8H_{16}O_3Si. The compound features a methoxy group, dimethylsilyl moiety, and an acrylate functional group, which contribute to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The acrylate functional group allows for Michael addition reactions with nucleophiles, which can lead to the modification of proteins and nucleic acids.
  • Silicon's Role in Biology : Silicon compounds have been shown to influence various biological processes, including enzyme activity and cellular signaling pathways.

Table 1: Summary of Biological Studies Involving this compound

Study ReferenceObjectiveKey Findings
Evaluate cytotoxicityShowed moderate cytotoxic effects on cancer cell lines at high concentrations.
Investigate antimicrobial propertiesExhibited significant antimicrobial activity against Gram-positive bacteria.
Assess anti-inflammatory effectsReduced inflammation markers in vitro in macrophage cultures.
  • Cytotoxicity Studies : Research indicates that at elevated concentrations, this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : The compound has been tested against several bacterial strains. Results indicated effective inhibition of growth in Gram-positive bacteria, highlighting its potential application in developing new antimicrobial agents .
  • Anti-inflammatory Properties : In vitro studies have shown that this compound can modulate inflammatory responses in macrophages, leading to decreased levels of pro-inflammatory cytokines. This suggests a possible therapeutic role in inflammatory diseases .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound may exhibit low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Reactant of Route 2
[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate

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